![molecular formula C18H26N2O4 B2995166 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940455-60-7](/img/structure/B2995166.png)
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid is a chemical compound with the molecular formula C18H26N2O4 . It has a molecular weight of 334.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.41 and a molecular formula of C18H26N2O4 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学的研究の応用
Pharmacological Tool and Antagonist Properties
Derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid represent a new class of cholecystokinin (CCK) antagonists, exemplified by lorglumide. This compound exhibits significant affinity for pancreatic CCK receptors, demonstrating competitive, specific, and potent antagonist properties across various biological systems. In vivo, lorglumide effectively antagonizes the contraction of the gall bladder and mitigates the satiety effect induced by CCK, showcasing its potential for therapeutic applications in conditions involving CCK (Makovec et al., 1987).
Crystal Engineering and Supramolecular Synthons
The interaction between anilic acids and dipyridyl compounds through a novel supramolecular synthon has been explored for crystal engineering purposes. The creation of complexes with unique hydrogen bonding patterns and stacking arrangements opens avenues for the development of new materials and understanding molecular interactions at the crystalline level (Zaman et al., 2001).
Isotopic Enrichment for Biologically Active Porphyrins
A synthetic scheme for the preparation of isotopomers of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid), a precursor in the biosynthesis of biologically active porphyrins, has been described. This methodology facilitates the generation of isotopically enriched compounds, crucial for research in photosynthesis, oxygen transport, and electron transport, highlighting the versatility of 5-oxopentanoic acid derivatives in biochemical studies (Shrestha‐Dawadi & Lugtenburg, 2003).
Key Pharmaceutical Intermediates
The optimized synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key intermediate for the production of new generation narcotic analgesics, demonstrates the utility of 4-oxopentanoic acid derivatives in the development of pharmacologically active compounds. This work underscores the role of these derivatives in streamlining the synthesis of complex pharmaceuticals (Kiricojevic et al., 2002).
Inhibition of Human Carbonic Anhydrase Isoenzymes
The synthesis and evaluation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have revealed their significant inhibitory activity against human carbonic anhydrase I and II isoenzymes. These findings contribute to the understanding of enzyme inhibition and the development of novel therapeutic agents targeting carbonic anhydrase (Oktay et al., 2016).
Safety and Hazards
特性
IUPAC Name |
5-[4-(dipropylcarbamoyl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSHPRZKTQFMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

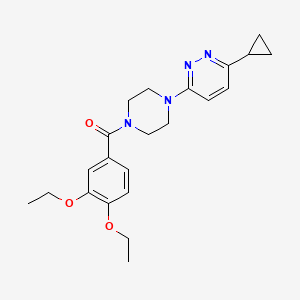
![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)
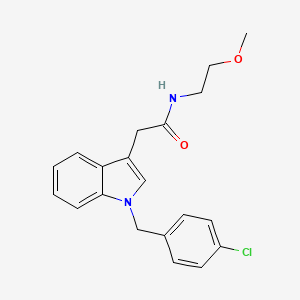
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2995086.png)

![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
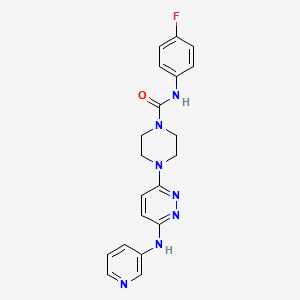
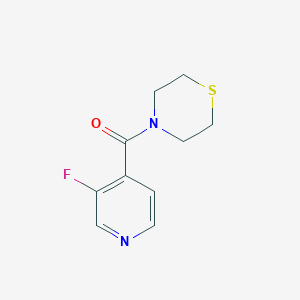
![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
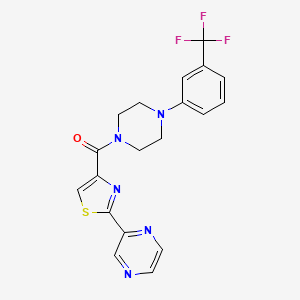
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)